Seproxetine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential as an Antidepressant:

Seproxetine, also known as S-norfluoxetine, is a selective serotonin reuptake inhibitor (SSRI). Although its development as an antidepressant was discontinued due to safety concerns, research suggests it possesses qualities that could be relevant to future antidepressant development.

- Potency: Studies have shown that seproxetine is more potent than fluoxetine, the antidepressant from which it is derived, and significantly more potent than the other enantiomer of norfluoxetine. [1]

- Mechanism of Action: Beyond inhibiting serotonin reuptake, seproxetine also interacts with dopamine transporters and 5-HT2A/2C receptors, potentially offering a broader range of action compared to other SSRIs. [1]

Exploring Improved Efficacy:

- Charge-Transfer Complexes: Studies are investigating the use of charge-transfer complexes to enhance seproxetine's effectiveness while potentially mitigating its side effects. [2]

Importance of Continued Research:

While seproxetine is not currently used as a medication, it serves as a valuable research tool for understanding the mechanisms of action of antidepressants and exploring potential avenues for developing more effective and safer treatments for depression.

Citations:

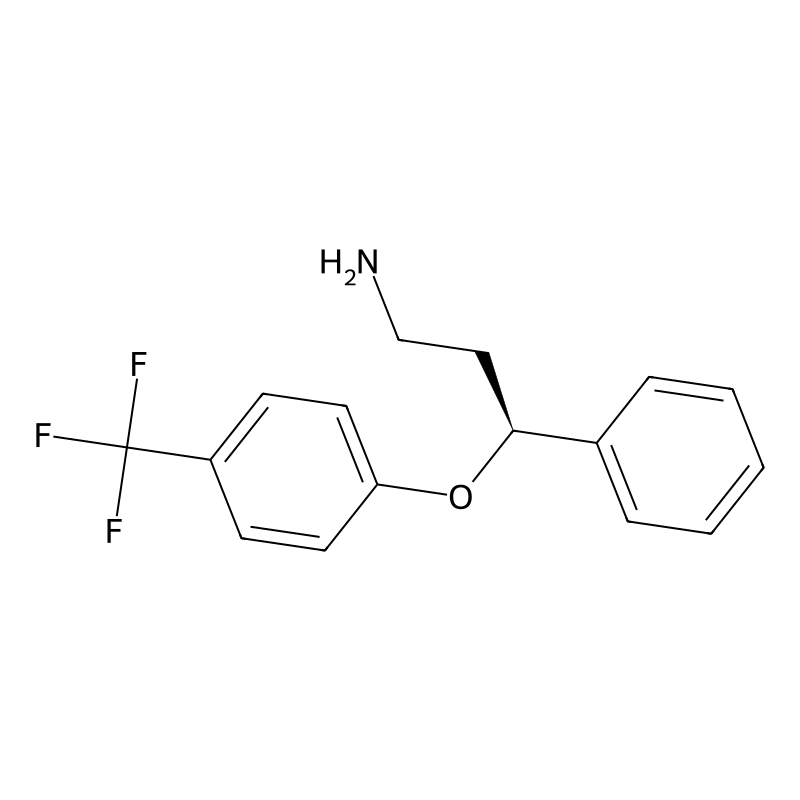

(S)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine, commonly known as (S)-fluoxetine, is a chiral compound with significant pharmacological properties. It is classified as an antidepressant and is primarily recognized for its role as a selective serotonin reuptake inhibitor (SSRI). The chemical formula is C₁₇H₁₈F₃NO, and it has a molecular weight of approximately 309.33 g/mol. This compound features a trifluoromethyl group attached to a phenoxy moiety, contributing to its unique properties and biological activity .

- N-Methylation: The amine can be methylated to form N-methyl derivatives, which are crucial for enhancing its pharmacological activity.

- Acylation: The amine group can react with acyl chlorides to form amides, potentially modifying its biological activity.

- Oxidation: The phenolic part of the molecule can undergo oxidation reactions, impacting its stability and reactivity.

These reactions are essential for modifying the compound's structure to enhance its therapeutic efficacy or reduce side effects .

(S)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine exhibits notable biological activity primarily as an antidepressant. Its mechanism involves the inhibition of serotonin reuptake in the synaptic cleft, thereby increasing serotonin levels in the brain. This action contributes to its effectiveness in treating major depressive disorder and other mood disorders . Additionally, it has been shown to have a high affinity for serotonin transporters, making it a potent SSRI .

The synthesis of (S)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine typically involves several key steps:

- Formation of the Phenoxy Group: The initial step often includes the synthesis of the 4-trifluoromethylphenol derivative.

- Amine Formation: The phenolic compound is then reacted with an appropriate alkylating agent to introduce the propylamine chain.

- Resolution of Enantiomers: Given that fluoxetine exists as a racemic mixture, methods such as chiral chromatography or enzymatic resolution are employed to isolate the (S) enantiomer .

These methods are crucial for producing high-purity compounds suitable for pharmaceutical applications.

(S)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine is primarily used in:

- Pharmaceuticals: As an antidepressant medication under various brand names, including Prozac.

- Research: Studied for its effects on serotonin pathways and potential applications in treating anxiety disorders and obsessive-compulsive disorder.

Its unique structure allows for ongoing research into additional therapeutic uses beyond depression .

Interaction studies have demonstrated that (S)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine can interact with various neurotransmitter systems beyond serotonin. Notably:

- Dopaminergic Systems: Some studies suggest potential interactions with dopamine receptors, which could influence mood regulation.

- Cytochrome P450 Enzymes: It has been shown to be a substrate and inhibitor of several cytochrome P450 enzymes, impacting drug metabolism and interactions .

These interactions highlight the need for careful consideration when co-administering this compound with other medications.

Several compounds share structural similarities with (S)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-Fluoxetine | C₁₇H₁₈F₃NO | Enantiomer of (S)-fluoxetine; less potent as an SSRI |

| Norfluoxetine | C₁₆H₁₈F₃NO | Active metabolite of fluoxetine; longer half-life |

| Paroxetine | C₁₉H₂₁F₂N | SSRI with different side effects; more potent at serotonin receptors |

| Sertraline | C₁₈H₂₄ClN | Another SSRI; distinct mechanism involving dopamine receptors |

The uniqueness of (S)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine lies in its specific trifluoromethyl substitution, which enhances its binding affinity to serotonin transporters compared to these similar compounds .